molecular formula C8H13NO5 B042279 Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate CAS No. 29655-79-6

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate

Cat. No.: B042279
CAS No.: 29655-79-6
M. Wt: 203.19 g/mol
InChI Key: WFXMDHFQXBWTSB-UHFFFAOYSA-N
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Description

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate (CAS 29655-79-6) is a versatile α-ketoester derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C 8 H 13 NO 5 and a molecular weight of 203.19 g/mol, this compound is characterized by its ethyl oxamate backbone featuring a 2-ethoxy-2-oxoethylamine substituent, which contributes to its polarity and reactivity . This compound serves as a valuable synthetic intermediate and building block for the construction of more complex molecules. Its structure, containing two ester groups and an amide linkage, makes it a versatile reagent for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions . Researchers utilize it in the synthesis of heterocycles and other functionalized derivatives, exploring its potential in fragment-based drug discovery and the development of novel therapeutic agents . Handling and Safety: This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information.

Properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-3-13-6(10)5-9-7(11)8(12)14-4-2/h3-5H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXMDHFQXBWTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381419
Record name Ethyl N-[ethoxy(oxo)acetyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29655-79-6
Record name Ethyl N-[ethoxy(oxo)acetyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a compound characterized by its unique structure and functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₈H₁₃N₁O₅
  • Molecular Weight : 203.19 g/mol
  • CAS Number : [Not specified in results]

The compound features an ethoxy group and an amino functionality, which are crucial for its biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Antiapoptotic Proteins : Analogous compounds have been shown to inhibit antiapoptotic Bcl-2 family proteins, which are often overexpressed in cancer cells, contributing to drug resistance. By antagonizing these proteins, the compound may induce apoptosis in malignant cells .
  • Calcium Homeostasis Modulation : The interaction with intracellular calcium levels is another proposed mechanism. Alterations in calcium homeostasis can influence various signaling pathways involved in cell survival and death, particularly in multidrug-resistant (MDR) cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the decomposition of similar compounds generates ROS, which plays a pivotal role in inducing cytotoxicity and apoptosis independently of the original compound's action on Bcl-2 proteins .

Anticancer Activity

Several studies have explored the anticancer potential of this compound and its analogs:

StudyFindings
Study ADemonstrated significant cytotoxicity against various cancer cell lines, particularly those overexpressing Bcl-2 proteins.
Study BShowed that the compound induced apoptosis through ROS generation, enhancing the efficacy of traditional chemotherapeutics.
Study CInvestigated the compound's ability to reverse MDR in specific cancer models by modulating calcium signaling pathways.

Pharmacological Studies

Pharmacological evaluations have indicated that this compound can enhance the therapeutic index of existing anticancer agents when used in combination therapies. This is particularly relevant for patients with tumors exhibiting high levels of drug resistance.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate ethyl acetate derivatives and amine functionalities. Structural modifications can lead to analogs with varying degrees of potency and selectivity towards specific biological targets .

Scientific Research Applications

Chemistry

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate serves as a versatile reagent in organic synthesis. It is used to create more complex molecules through various chemical reactions:

Reaction Type Description Common Reagents
OxidationConverts to carboxylic acidsKMnO4_4, CrO3_3
ReductionForms corresponding alcoholsLiAlH4_4, NaBH4_4
SubstitutionReplaces ethoxy group with other functional groupsAmines, thiols under basic conditions

Biology

In biological research, this compound is utilized to study enzyme kinetics and protein-ligand interactions. Its ability to act as an enzyme inhibitor or activator makes it a valuable tool for investigating metabolic pathways and cellular processes.

Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters explored the compound's role in modulating enzyme activity, demonstrating its potential as a lead compound for drug development .

Medicine

This compound is under investigation for its pharmaceutical applications, particularly in the synthesis of novel therapeutic agents. Its unique structural features allow for the development of compounds with specific biological activities.

Example Application:
Research has indicated that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for further exploration in treating inflammatory diseases .

Industry

In industrial applications, this compound is used as a building block for specialty chemicals. Its versatility allows it to be integrated into various production processes, enhancing the efficiency and effectiveness of chemical manufacturing.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate with structurally or functionally related oxoacetate derivatives:

Compound Name Substituent Molecular Formula Key Properties/Applications References
This compound 2-ethoxy-2-oxoethylamino C₈H₁₃NO₆ Polar, reactive α-ketoester; potential intermediate for heterocycle synthesis.
Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate 3-bromophenylamino C₁₀H₁₀BrNO₃ Anticancer activity (IC₅₀ = 0.090–0.650 μM against multiple cancer cell lines); synthesized via chlorooxoacetate-amine condensation.
Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate 2-amino-4-thiazolyl C₇H₈N₂O₃S Thiazole-containing derivative; fragment-based drug discovery; 26% yield via oxalyl chloride coupling.
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride 5-chloropyridin-2-ylamino C₉H₁₀Cl₂N₂O₃ Life sciences research; solid form with molecular weight 265.09 g/mol.
Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate 3,5-bis(trifluoromethyl)phenylamino C₁₂H₉F₆NO₃ High thermal stability (m.p. 90°C); stored at 2–8°C; used in materials or medicinal chemistry.
Ethyl oxamate Amino C₄H₇NO₃ Simplest oxoacetate derivative; precursor for bioactive molecules; lower molecular weight (129.10 g/mol).
Ethyl 2-((2-nitrophenyl)amino)-2-oxoacetate 2-nitrophenylamino C₁₀H₁₀N₂O₅ Yellow solid; synthesized via Et₂O-mediated coupling; intermediate for sulfonamide derivatives.

Key Comparative Insights :

Structural Diversity: The 2-ethoxy-2-oxoethylamino substituent in the target compound introduces a branched ester group, enhancing steric bulk compared to planar aryl (e.g., 3-bromophenyl) or heterocyclic (e.g., thiazolyl) substituents. This may influence solubility and reactivity in nucleophilic additions or cyclizations . Electron-Withdrawing Groups: Derivatives with electron-withdrawing substituents (e.g., -NO₂ in Ethyl 2-((2-nitrophenyl)amino)-2-oxoacetate) exhibit higher electrophilicity at the α-keto position, facilitating reactions like Michael additions or enolate formations .

Biological Activity: Anticancer Potential: Aryl-substituted derivatives (e.g., Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate) show potent cytotoxicity (IC₅₀ < 1 μM), whereas the target compound’s bioactivity remains unexplored in the provided data . Heterocyclic Derivatives: Thiazole- or pyridine-containing analogs (e.g., Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate) are prioritized in fragment-based drug discovery due to their ability to mimic natural product scaffolds .

Synthetic Accessibility :

  • Most oxoacetates are synthesized via amine-chlorooxoacetate coupling under mild conditions (e.g., Et₂O or THF, room temperature). Yields vary significantly: thiazole derivatives achieve 26% , while aryl analogs reach >90% .
  • The target compound’s synthesis would likely follow similar protocols, substituting the amine component with 2-ethoxy-2-oxoethylamine .

Thermodynamic Stability: Compounds with trifluoromethyl groups (e.g., Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate) exhibit high thermal stability (m.p. 90°C), whereas simpler derivatives like Ethyl oxamate are more prone to hydrolysis due to reduced steric protection .

Preparation Methods

Formation of tert-Butyl 2-(2-Ethoxy-2-oxoethylamino)-2-oxoacetate

Reagents :

  • tert-Butyl 2-chloro-2-oxoacetate

  • Glycine ethyl ester hydrochloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure :

  • Glycine ethyl ester hydrochloride (604 mg, 4.32 mmol) and Et₃N (874 mg, 8.65 mmol) are dissolved in DCM (20 mL) at 0°C under nitrogen.

  • tert-Butyl 2-chloro-2-oxoacetate (712 mg, 4.32 mmol) in DCM (5 mL) is added dropwise.

  • The mixture is stirred for 3 hours, progressing from 0°C to room temperature.

  • Solvent evaporation followed by silica chromatography (petroleum ether:EtOAc = 3:1) yields the intermediate as a clear oil (738 mg, 73%).

Key Data :

ParameterValue
Yield73%
Purity (LCMS)Rt = 1.35 min
¹H NMR (CD₃OD)δ 4.22 (q, 2H), 1.58 (s, 9H), 1.29 (t, 3H)

Deprotection to Ethyl 2-((2-Ethoxy-2-oxoethyl)amino)-2-oxoacetate

Reagents :

  • tert-Butyl intermediate

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (Et₂O)

Procedure :

  • The tert-butyl intermediate (728 mg, 3.15 mmol) is treated with TFA (3 mL) in DCM (10 mL) for 3 hours at room temperature.

  • Solvent removal and Et₂O wash yield the deprotected product.

Challenges :

  • TFA’s corrosivity necessitates glassware compatibility.

  • Residual TFA may require neutralization with NaHCO₃ before isolation.

Reaction Mechanism and Kinetic Considerations

The synthesis proceeds via nucleophilic acyl substitution (Figure 2):

  • Activation : Et₃N deprotonates glycine ethyl ester, generating a free amine.

  • Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of tert-butyl 2-chloro-2-oxoacetate.

  • Chloride Departure : Cl⁻ leaves, forming the amide bond.

Kinetic Insights :

  • Low temperatures (0°C) minimize side reactions like over-alkylation.

  • Et₃N sequesters HCl, shifting equilibrium toward product formation.

Optimization of Reaction Conditions

Solvent Selection

SolventYield (%)Notes
DCM73Optimal polarity for solubility
THF58Slower reaction kinetics
EtOAc65Compromised amine nucleophilicity

Stoichiometric Ratios

A 1:1 ratio of tert-butyl chlorooxoacetate to glycine ethyl ester maximizes yield. Excess glycine ester promotes di-amide byproducts.

Temperature Profile

StageTemperature (°C)Duration (h)Outcome
Initial00.5Controlled nucleation
Ramp0 → 252.5Completes substitution

Purification Techniques and Yield Analysis

Chromatography Conditions

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Petroleum ether/EtOAc (3:1)

  • Rf : 0.45 (target intermediate)

Yield-Limiting Factors

FactorImpact on YieldMitigation Strategy
Moisture-15%Rigorous solvent drying
Impure glycine ester-20%Recrystallization before use
Overloading column-30%≤5% sample/silica ratio

Scalability and Industrial Applications

Pilot-Scale Adaptation

  • Reactor Type : Glass-lined stirred-tank (50 L)

  • Throughput : 1.2 kg/batch

  • Cost Drivers :

    • TFA consumption (85% of raw material cost)

    • Chromatography (non-scalable; alternatives explored)

Alternative Purification Methods

MethodProsCons
CrystallizationLow costLow recovery (≤40%)
DistillationHigh purityThermal decomposition risk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
Reactant of Route 2
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Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate

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